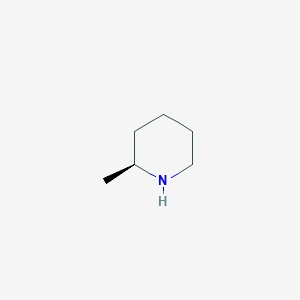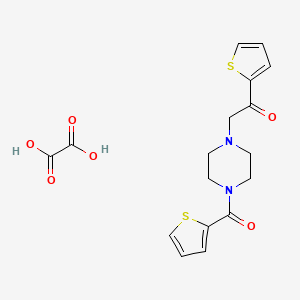
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that belongs to the class of organic compounds known as ketones.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is not fully understood. However, studies have suggested that this compound may act as a modulator of various signaling pathways in cells. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate can exert various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate in lab experiments is its potential to act as a versatile tool for studying various biological processes. However, there are also some limitations associated with the use of this compound. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.
Future Directions
There are several future directions for research on 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic effects in various diseases. In addition, future research could focus on optimizing the synthesis method for this compound to improve yield and purity. Furthermore, future research could explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Overall, there is significant potential for further research on 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate, and its potential applications in various fields make it an exciting area of study.
Synthesis Methods
The synthesis of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate involves the condensation of 2-acetylthiophene and 4-(2-thiophenecarbonyl)piperazine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Scientific Research Applications
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
oxalic acid;2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2.C2H2O4/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKVMWZTEQSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

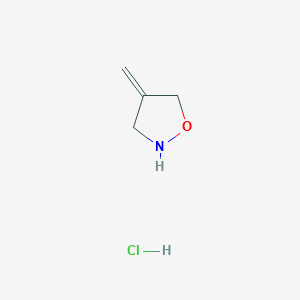
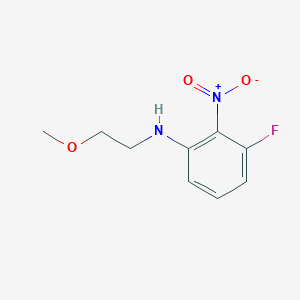
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2786146.png)
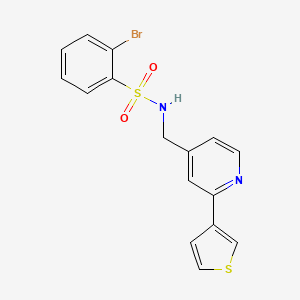
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)
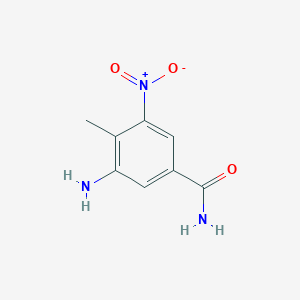
![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)

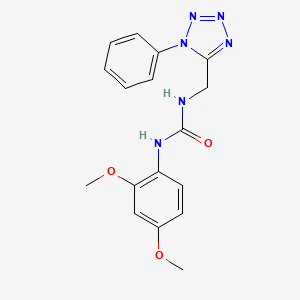
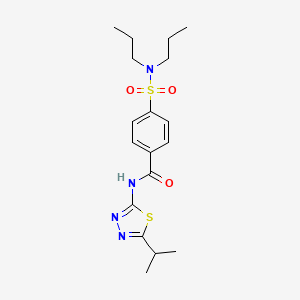
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

